N1-(thiophen-2-ylmethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide
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Overview
Description
N1-(thiophen-2-ylmethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide: is a synthetic organic compound that features a piperidine ring substituted with thiophen-2-ylmethyl and 2,2,2-trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(thiophen-2-ylmethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Thiophen-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a thiophen-2-ylmethyl halide under basic conditions.
Introduction of 2,2,2-Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.
Formation of Dicarboxamide: The final step involves the formation of the dicarboxamide moiety through the reaction of the intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(thiophen-2-ylmethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the dicarboxamide moiety can be reduced to form amines.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(thiophen-2-ylmethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N1-(thiophen-2-ylmethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide: can be compared with other piperidine derivatives that have different substituents on the ring.
Thiophene-containing compounds: Compounds with thiophene rings but different functional groups.
Trifluoroethyl-containing compounds: Compounds with trifluoroethyl groups but different core structures.
Uniqueness
The combination of the thiophen-2-ylmethyl and 2,2,2-trifluoroethyl groups in the piperidine-1,4-dicarboxamide scaffold imparts unique chemical and physical properties to the compound, such as enhanced stability and specific reactivity patterns, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-N-(thiophen-2-ylmethyl)-4-N-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S/c15-14(16,17)9-19-12(21)10-3-5-20(6-4-10)13(22)18-8-11-2-1-7-23-11/h1-2,7,10H,3-6,8-9H2,(H,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVMAQRRWVZNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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